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Compound of Interest

Compound Name: 3-Bromo-2-hydroxypropanoic acid

Cat. No.: B1200398

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
bromo-2-hydroxypropanoic acid. Due to the limited availability of direct experimental spectra
in public databases, this guide presents predicted data based on established principles of
nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass
spectrometry (MS). The information herein is intended to serve as a reference for the
identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 3-bromo-2-
hydroxypropanoic acid. These predictions are based on the analysis of the functional groups
present in the molecule: a carboxylic acid, a secondary alcohol, and a primary alkyl bromide.

Table 1: Predicted 'H NMR Spectroscopic Data
Solvent: CDCls, Reference: TMS (6 = 0.00 ppm)
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Protons

Chemical Shift
(3, ppm)

Multiplicity

Integration

Notes

-COOH

10.0-13.0

Singlet (broad)

1H

The chemical
shift of the
carboxylic acid
proton is highly
variable and
depends on
concentration

and solvent.

-CH(OH)-

42-45

Doublet of
doublets (dd)

1H

This proton is
coupled to the
protons on the
adjacent CHzBr

group.

-CHzBr

3.6-39

Multiplet

2H

These protons
are
diastereotopic
and will appear
as a complex
multiplet due to
coupling with the
-CH(OH)- proton.

-OH

2.0-5.0

Singlet (broad)

1H

The chemical
shift of the
hydroxy! proton
is variable and
depends on
concentration,
solvent, and

temperature.

Table 2: Predicted **C NMR Spectroscopic Data

Solvent: CDCIs, Reference: TMS (6 = 0.00 ppm)
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Carbon Atom Chemical Shift (6, ppm) Notes

The carbonyl carbon of the
-COOH 170 - 185 carboxylic acid is significantly
deshielded.[1]

The carbon attached to the

-CH(OH)- 65-75 . .
hydroxyl group is deshielded.
The carbon attached to the
bromine atom is deshielded
-CH2Br 30-40

due to the inductive effect of

the halogen.

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Functional Group

Absorption Range
(cm™)

Intensity Notes

O-H stretch
(Carboxylic Acid)

2500-3300

This very broad
absorption is
characteristic of the
hydrogen-bonded O-H
in a carboxylic acid
dimer.[1]

Broad

O-H stretch (Alcohol)

3200-3600

This absorption may

be obscured by the
Broad ) )

broad carboxylic acid

O-H stretch.

C-H stretch

2850-3000

Medium Alkyl C-H stretching.

C=0 stretch
(Carboxylic Acid)

1700-1725

The carbonyl stretch
Strong is a very strong and

sharp absorption.[1]

C-O stretch

1050-1250

C-O stretching
) vibrations for the
Medium )
alcohol and carboxylic

acid.

C-Br stretch

500-600

The carbon-bromine
Medium-Strong stretch appears in the

fingerprint region.

Table 4: Predicted Mass Spectrometry Data
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lon m/z Ratio Notes

The molecular ion peaks will
appear as a pair with

approximately equal intensity

[M]*+, [M+2]* 168, 170 ]
(1:1 ratio) due to the presence
of the bromine isotopes (7°Br
and 81Br).[2][3]
Loss of a water molecule from
[M-H20]+ 150, 152 _
the molecular ion.
[M-Br]* 89 Loss of the bromine atom.
Fragment corresponding to the
[COOH]* 45

carboxyl group.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic
analysis of 3-bromo-2-hydroxypropanoic acid. These should be adapted and optimized
based on available laboratory equipment and safety guidelines.

Synthesis Protocol: Bromination of 2-Hydroxypropanoic
Acid (Lactic Acid)

A common method for the synthesis of 3-bromo-2-hydroxypropanoic acid is the bromination
of lactic acid.

e Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a
condenser, and a magnetic stirrer, dissolve 2-hydroxypropanoic acid in a suitable solvent
such as glacial acetic acid.

o Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (Brz) in the
same solvent from the dropping funnel with continuous stirring. The reaction is exothermic
and the temperature should be maintained below 10 °C.
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Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography
(TLC).

Work-up: Once the reaction is complete, quench the excess bromine with a solution of
sodium thiosulfate. Extract the product into an organic solvent like diethyl ether.

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure. The crude product can be purified by recrystallization
or column chromatography.

Spectroscopic Analysis Protocols

Sample Preparation: Dissolve approximately 5-10 mg of the purified 3-bromo-2-
hydroxypropanoic acid in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs, DMSO-ds)
in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (O

ppm).

Data Acquisition: Acquire *H and *3C NMR spectra on a spectrometer (e.g., 300 MHz or
higher). For tH NMR, typical parameters include a 90° pulse width, a relaxation delay of 1-2
seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For 13C
NMR, proton decoupling is typically used to simplify the spectrum.

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total
Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with
dry KBr powder and press it into a thin, transparent disk. For ATR, place a small amount of
the solid sample directly on the ATR crystal.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm~*. A background
spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted
from the sample spectrum.

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent
(e.g., methanol, acetonitrile).

Data Acquisition: Introduce the sample into the mass spectrometer, typically using a direct
insertion probe or after separation by gas chromatography (GC-MS) or liquid

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1200398?utm_src=pdf-body
https://www.benchchem.com/product/b1200398?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

chromatography (LC-MS). Electron ionization (El) is a common method for fragmentation
analysis. The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z).

Workflow and Process Visualization

The following diagrams illustrate the general workflow for the synthesis and characterization of

3-bromo-2-hydroxypropanoic acid.
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Caption: Synthesis workflow for 3-bromo-2-hydroxypropanoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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hydroxypropanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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